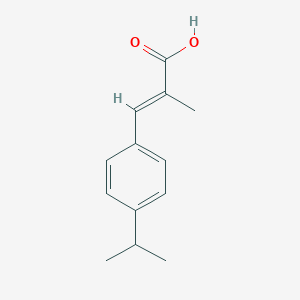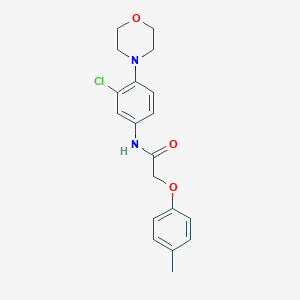
3-(4-Isopropylphenyl)-2-methylacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Isopropylphenyl)-2-methylacrylic acid, also known as 4-Isopropylphenylacrylic acid, is a chemical compound with a molecular formula of C12H14O2. This compound is commonly used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Research has shown that 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid can have a variety of biochemical and physiological effects on the body. For example, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid in laboratory experiments is its versatility. This compound can be used in a variety of different experiments and applications, making it a valuable tool for researchers. However, one limitation is that it can be difficult to synthesize, which may make it less accessible to some researchers.
Zukünftige Richtungen
There are many potential future directions for research on 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid. One area of interest is the development of new drugs and pharmaceuticals based on this compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in various scientific fields.
Synthesemethoden
The synthesis of 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid can be achieved through several methods, including the Grignard reaction and the Friedel-Crafts reaction. One common method involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base to yield the desired product.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid has been widely studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of more complex molecules. It has also been investigated for its potential use in the development of new drugs and pharmaceuticals.
Eigenschaften
Produktname |
3-(4-Isopropylphenyl)-2-methylacrylic acid |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h4-9H,1-3H3,(H,14,15)/b10-8+ |
InChI-Schlüssel |
UOPMGDFNZIMWPC-CSKARUKUSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C)/C(=O)O |
SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B253087.png)
![3,4-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253093.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253094.png)
![Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253095.png)
![N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253097.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B253098.png)
![N-[4-(benzoylamino)phenyl]nicotinamide](/img/structure/B253100.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B253102.png)